molecular formula C11H14N2O5 B2488188 tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 171559-74-3

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No. B2488188
CAS RN: 171559-74-3
M. Wt: 254.242
InChI Key: DWWAUQIESJGSDR-UHFFFAOYSA-N
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Description

The exploration of chemical compounds with complex structures, such as tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, is fundamental to advancing various fields of chemistry, including medicinal chemistry, materials science, and organic synthesis. These compounds often serve as intermediates or key components in the synthesis of more complex molecules.

Synthesis Analysis

Research on related compounds involves innovative synthesis techniques. For example, the synthesis of complex structures often employs multicomponent reactions, enabling efficient bond formation and structural complexity. Tert-butyl nitrite has been used as a N1 synthon in multicomponent reactions, demonstrating its versatility in organic synthesis (Sau et al., 2018).

Molecular Structure Analysis

The determination of molecular structures of such compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT analyses are commonly employed. For instance, the molecular and crystal structure of certain compounds has been characterized, revealing insights into their stability and interactions (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds can be significantly varied through different functional groups and structural modifications. Nitration reactions, for example, have been explored for the functionalization of aromatic compounds, providing pathways for further chemical transformations (Fischer & Woderer, 1976).

Scientific Research Applications

Synthesis and Intermediate Uses

Tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has been studied as an intermediate in various synthesis processes. For instance, its analogs have been synthesized and used for further chemical transformations. A study showed the preparation of tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate from specific benzene derivatives, demonstrating its use as a precursor in synthesizing other chemical compounds (Jin Dong-yuan, 2009).

Reaction Mechanisms and Stability

The reaction mechanisms involving tert-butyl derivatives, including their stability and interactions with other chemicals, have been a subject of research. For instance, studies involving tert-butyl and nitroacetoxy adducts revealed insights into reaction pathways and product formation under various conditions. It was observed that under certain conditions, these compounds undergo specific transformations, such as the formation of phenyl acetate or the elimination of nitrous acid (Alfred Fischer & Rolf Woderer, 1976).

Supramolecular Chemistry

There's research focusing on the supramolecular arrangement of tert-butyl derivatives, highlighting their potential in forming complex structures. A study detailed the synthesis of tert-butyl analogs and analyzed their crystal structures, shedding light on the weak intermolecular interactions that govern the supramolecular arrangement of these compounds (Marivel Samipillai et al., 2016).

Redox Properties and Applications in Biology

Some derivatives of tert-butyl, such as nitroxides, are known for their specific redox properties and are used in various biological and biomedical applications. A study on highly strained nitroxides derived from tert-butyl provided insights into their thermal stability and resistance to reduction, underlining their potential in biological applications (I. Zhurko et al., 2020).

Catalysis and Organic Transformations

The use of tert-butyl derivatives in catalysis and organic transformations is another area of research. For instance, tert-butyl nicotinate-directed amide cleavage has been studied for its potential in mimicking metallo-exopeptidase activity, highlighting the versatility of these compounds in catalytic processes (Clarence C. D. Wybon et al., 2018).

properties

IUPAC Name

tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWAUQIESJGSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

CAS RN

171559-74-3
Record name tert-Butyl 3-nitro-2-oxo-1(2H)-pyridineacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (1.57 g of a 60% dispersion in mineral oil, 0.039 mole) was washed with hexanes three times (10 mL each) and suspended in dimethylformamide (25 mL). The stirred suspension was cooled in an ice bath, then 3-nitro-2-hydroxypyridine (5.00 g, 0.036 mole) was added in small portions over a 25-minute period. After the addition was complete, the reaction was stirred at 0° C. for 10 minutes, then room temperature for 30 minutes. The reaction mixture was recooled in an ice bath, t-Butyl bromoacetate (5.25 mL, 0.036 mole) was added. The reaction was stirred at 0° C. for 1 hour, then 1.5 hours at room temperature. The reaction mixture was diluted with ethyl acetate (80 mL), and ice (80 g) was added. The aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with water (4×100 mL), brine (100 mL), and dried over anhydrous sodium sulfate. The solvent was removed, and the resulting residue was chromatographed through silica gel using 10% ethyl acetate/dichloromethane as eluent. The pure fractions were combined, and the solvent was removed under vacuum to afford 6.77 g (75% yield) of the title compound as yellow solid. Rf=0.30 (silica gel, 20% ethyl acetate in dichloromethane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

2-Hydroxy-3-nitro-pyridine (75 g, 0.535 mole) and 1400 mL of anhydrous tetrahydrofuran were stirred at 0° C. using a mechanical stirrer. Lithium bis(trimethylsilyl)amide (1.0 M solution in tetrahydrofuran, 683.5 mL) was slowly added over 30 minutes. The deep brown reaction mixture was stirred for 30 additional minutes and then t-butyl bromoacetate (109.6 g, 0.561 mole) was slowly added over 30 minutes. The reaction mixture was warmed to 25° C. overnight. The organic solvents were removed under vacuum and the residue was dissolved in 2 liters of ethyl acetate and 500 mL of water. The organic phase was dried with magnesium sulfate, filtered and evaporated under vacuum. The residue was chromatographed on silica gel using a methylene chloride:ethanol gradient, 100:0 to 98:2, to yield 102.1 g (75 %) of the title compound as a yellow-orange solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
683.5 mL
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods III

Procedure details

Sodium hydride (1.57 g of a 60% dispersion in mineral oil, 0.039 mole) was washed with hexanes three times (10 mL each) and suspended in dimethylformamide (25 mL). The stirred suspension was cooled in an ice bath, then 3-nitro-2-hydroxypyridine (5.00 g, 0.036 mole) was added in small portions over a 25-minute period. After the addition was complete, the reaction was stirred at 0° C. for 10 minutes, then room temperature for 30 minutes. The reaction mixture was recooled in an ice bath. t-Butyl bromoacetate (5.25 mL, 0.036 mole) was added. The reaction was stirred at 0° C. for 1 hour, then 1.5 hours at room temperature. The reaction mixture was diluted with ethyl acetate (80 mL), and ice (80 g) was added. The aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with water (4×100 mL), brine (100 mL), and dried over anhydrous sodium sulfate. The solvent was removed, and the resulting residue was chromatographed through silica gel using 10% ethyl acetate/dichloromethane as eluent. The pure fractions were combined, and the solvent was removed under vacuum to afford 6.77 g (75% yield) of the title compound as yellow solid. Rf=0.30 (silica gel, 20% ethyl acetate in dichloromethane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
75%

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